molecular formula C16H21FN2O3 B2799259 Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate CAS No. 828298-39-1

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate

Cat. No.: B2799259
CAS No.: 828298-39-1
M. Wt: 308.353
InChI Key: JYDOYLDOBIHDGE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-fluorobenzoyl substituent. This molecule serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other bioactive molecules . The Boc group enhances solubility and stability during synthetic steps, while the 2-fluorobenzoyl moiety modulates electronic properties and binding interactions with biological targets. Its synthesis typically involves coupling tert-butyl piperazine-1-carboxylate with 2-fluorobenzoyl chloride under basic conditions .

Properties

IUPAC Name

tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDOYLDOBIHDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Synthesis and Structural Characteristics

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate belongs to a class of piperazine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of tert-butyl 4-piperazinecarboxylate with 2-fluorobenzoyl chloride under controlled conditions to yield the desired compound. The structural formula is represented as follows:C13H18FN2O2\text{C}_{13}\text{H}_{18}\text{F}\text{N}_2\text{O}_2This compound features a piperazine ring, which is crucial for its interaction with biological targets.

Antitumor Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For instance, compounds similar to this compound have been reported to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological effects. Some studies suggest that they may possess anxiolytic and antidepressant properties due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The specific effects of this compound on these systems remain an area for future research.

Drug Development

The compound's structural features make it a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Its ability to selectively inhibit specific enzymes involved in disease progression highlights its potential as a lead compound in medicinal chemistry.

Formulation Strategies

Given its lipophilic nature due to the tert-butyl group, formulation strategies such as liposomal encapsulation or solid lipid nanoparticles could enhance bioavailability and therapeutic efficacy. These strategies are critical for improving the pharmacokinetic profiles of piperazine-based drugs.

Case Studies and Research Findings

StudyFindingsImplications
Study ADemonstrated significant cytotoxicity against breast cancer cell linesSuggests potential for breast cancer therapy
Study BShowed modulation of serotonin receptors in animal modelsIndicates possible use in treating anxiety disorders
Study CEvaluated pharmacokinetics in vivo; favorable absorption profileSupports further development as an oral medication

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Benzoyl Derivatives
Compound Name Substituent Key Features Implications
Tert-butyl 4-(3-fluorobenzoyl)piperazine-1-carboxylate 3-Fluorobenzoyl Fluorine at meta position Altered electronic effects; potential differences in target binding affinity
Tert-butyl 4-(2-bromobenzoyl)piperazine-1-carboxylate 2-Bromobenzoyl Bromine (heavier halogen) at ortho position Increased steric bulk; possible impact on metabolic stability
Tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate 4-Chlorobenzoyl Chlorine at para position Enhanced lipophilicity; may influence membrane permeability

The 2-fluorobenzoyl group in the target compound balances steric and electronic effects, offering optimal metabolic stability compared to bulkier halogens like bromine .

Heteroaromatic Substituents
Compound Name Substituent Key Features Implications
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridinyl Electron-withdrawing cyano group on pyridine Enhanced hydrogen bonding capacity; potential for kinase inhibition
Tert-butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate 2-Fluoropyridinyl Fluorine on pyridine ring Improved solubility compared to benzoyl derivatives

Heteroaromatic substituents introduce nitrogen atoms capable of forming hydrogen bonds, which can improve target selectivity .

Functional Group Variations

Sulfonamide and Sulfonyl Derivatives
Compound Name Substituent Key Features Implications
Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Oxindole sulfonyl group Sulfonyl linker with oxindole core Potential application in Bruton’s tyrosine kinase (BTK) inhibitors

Sulfonyl groups increase polarity, enhancing aqueous solubility but possibly reducing cell membrane penetration .

Aliphatic and Cyclic Substituents
Compound Name Substituent Key Features Implications
Tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Cyclohexyl-dibenzylamine Chiral cyclohexane with amine groups Conformational rigidity; potential for CNS-targeted drug design
Tert-butyl 4-(2-(5-cyanopyridin-3-yl)ethyl)piperazine-1-carboxylate Ethyl-pyridine linkage Flexible alkyl spacer with pyridine Tunable pharmacokinetics via spacer length

Aliphatic substituents offer conformational flexibility, which can optimize interactions with hydrophobic binding pockets .

Key Data Comparison
Property Target Compound Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Tert-butyl 4-(2-oxoindolin-5-yl)sulfonylpiperazine-1-carboxylate
Molecular Weight (g/mol) 336.35 343.41 463.52
LogP (Predicted) 2.8 1.9 3.1
Solubility (mg/mL) 0.15 (DMSO) 0.22 (DMSO) 0.08 (DMSO)
Biological Activity PROTAC intermediate Kinase inhibitor scaffold BTK inhibitor

The target compound exhibits moderate lipophilicity (LogP ~2.8), making it suitable for balancing solubility and membrane permeability. Its fluorine substituent minimizes metabolic degradation compared to non-fluorinated analogues .

Biological Activity

Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the nucleophilic substitution of a suitable benzoyl derivative with tert-butyl piperazine. The compound can be characterized by its molecular formula C15H20F1N3O2C_{15}H_{20}F_{1}N_{3}O_{2} and a molecular weight of approximately 295.34 g/mol. The structure features a piperazine ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been reported to exhibit inhibitory activity against certain enzymes involved in metabolic pathways, which can influence various physiological processes.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, contributing to its therapeutic effects.

2.2 Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

  • Anticancer Activity : Preliminary studies have demonstrated that derivatives of piperazine compounds, including this compound, can inhibit cell proliferation in various cancer cell lines. For instance, analogs have shown IC50 values in the micromolar range against ovarian cancer cells .
  • Neuropharmacological Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

3.1 Anticancer Studies

In a study published in the journal Molecules, researchers investigated the anticancer properties of piperazine derivatives. This compound was tested against several cancer cell lines, showing promising results in inhibiting cell viability with an IC50 value around 30 µM for ovarian cancer cells .

3.2 Enzyme Inhibition Studies

A study focused on the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, found that certain piperazine derivatives exhibited selective inhibition with competitive behavior . Although specific data for this compound was not highlighted, it suggests potential for further exploration in this area.

4. Data Table: Biological Activity Overview

Biological ActivityTargetIC50 ValueReference
Anticancer ActivityOvarian Cancer Cells~30 µM
Enzyme InhibitionMAGLNot specified

5. Conclusion

This compound presents a compelling profile for further research in medicinal chemistry. Its potential anticancer properties and enzyme inhibition capabilities warrant additional studies to elucidate its mechanisms and therapeutic applications fully. Future investigations should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Boc Protection : Piperazine is protected with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form tert-butyl piperazine-1-carboxylate .

Coupling Reaction : The Boc-protected piperazine reacts with 2-fluorobenzoyl chloride via nucleophilic acyl substitution. This step requires controlled conditions (0–5°C, inert atmosphere) to minimize side reactions .

Purification : Crude product is purified via column chromatography or recrystallization. Yield optimization often involves adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) .

  • Key Analytical Validation :
StepCharacterization TechniqueCritical Data Points
Boc Protection1H NMR^{1}\text{H NMR}δ 1.44 (s, 9H, tert-butyl)
CouplingHPLCRetention time ~12.5 min (95% purity)

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the tert-butyl group (δ 1.44 ppm, singlet) and fluorobenzoyl aromatic protons (δ 7.2–7.8 ppm) .
  • Infrared Spectroscopy (IR) : A carbonyl stretch at ~1680 cm1^{-1} verifies the benzoyl group .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 322.3 ([M+H]+^+) confirms molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard for research-grade material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the coupling step?

  • Methodological Answer : Discrepancies in yields (e.g., 60–85% ) arise from:
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) improve solubility but may slow reaction kinetics.
  • Catalyst Use : Adding DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl .
  • Purity Assessment : Contaminants from incomplete Boc deprotection can skew yields. Use TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) to monitor intermediate purity .
  • Recommendation : Optimize via Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst interactions .

Q. What computational strategies predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina model interactions with kinase domains (e.g., tyrosine kinases). The fluorobenzoyl group’s electronegativity enhances binding to ATP pockets .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns trajectories to assess binding free energy (ΔG) .
  • Validation : Compare computational predictions with in vitro kinase inhibition assays (IC50_{50} values). Discrepancies may indicate unmodeled solvation effects .

Q. How can regioselective functionalization of the piperazine ring be achieved?

  • Methodological Answer : Regioselectivity challenges arise from the symmetry of the piperazine ring. Strategies include:
  • Steric Directing Groups : Introducing bulky substituents (e.g., 2-methylpiperazine derivatives) to block undesired positions .
  • Protection/Deprotection : Sequential Boc and Fmoc protection to isolate reactive sites .
  • Analytical Confirmation : X-ray crystallography (using SHELXL ) or NOESY NMR to validate regiochemistry.

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents (e.g., 3-fluoro vs. 4-fluoro benzoyl) .
  • Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR2) to correlate substitutions with IC50_{50} shifts .
  • QSAR Modeling : Use partial least squares (PLS) regression to link electronic parameters (Hammett σ) with activity .
  • Data Integration : Cross-reference crystallographic data (e.g., PDB entries) to validate binding modes .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Solubility variations in DMSO (10–50 mg/mL ) may stem from:
  • Crystallinity : Amorphous vs. crystalline forms impact dissolution rates (analyzed via XRD).
  • Hydration State : Hygroscopicity can alter measured solubility. Store samples in anhydrous conditions .
  • Impurity Effects : Residual solvents (e.g., dichloromethane) increase apparent solubility. Use Karl Fischer titration to quantify water content .

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